n-Vanillyldecanamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-Vanillyldecanamida se puede sintetizar mediante la reacción del clorhidrato de vainillina con cloruro de decanoílo en presencia de una base como el bicarbonato de sodio. La reacción generalmente implica disolver el clorhidrato de vainillina en agua, agregar bicarbonato de sodio y luego introducir cloruro de decanoílo disuelto en cloroformo. La mezcla se agita a temperatura ambiente para producir N-Vanillyldecanamida .

Métodos de producción industrial: Los métodos de producción industrial de N-Vanillyldecanamida no están bien documentados en la literatura. Sin embargo, el proceso de síntesis se puede ampliar optimizando las condiciones de reacción y utilizando reactivos y disolventes de calidad industrial.

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Vanillyldecanamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en su amina correspondiente.

Sustitución: Puede experimentar reacciones de sustitución nucleófila, particularmente en el nitrógeno de la amida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y derivados reducidos.

Sustitución: Amidas sustituidas y otros derivados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

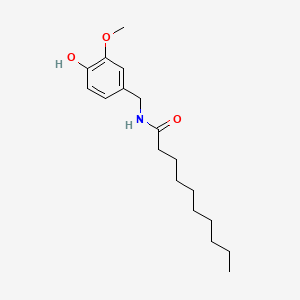

n-Vanillyldecanamide has the chemical formula C₁₈H₂₉NO₃ and a CAS number of 31078-36-1. Its structure consists of a long aliphatic chain (derived from decanoic acid) attached to a vanillin moiety. This unique combination contributes to its distinct sensory and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : this compound has been shown to reduce free radical formation in biological systems, particularly in plant seedlings. This suggests its role as a free radical scavenger that protects cells from oxidative damage .

- Interaction with TRPV1 Receptors : Similar to capsaicin, this compound interacts with transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain sensation. This interaction may provide analgesic effects, making it a candidate for pain management therapies .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, indicating its potential use in treating inflammatory conditions.

Scientific Research Applications

The applications of this compound span multiple scientific domains:

Pharmacology

- Pain Management : Due to its interaction with TRPV1 receptors, this compound is being explored for its analgesic properties. Its non-pungent nature compared to capsaicin may offer therapeutic benefits without the associated discomfort .

- Anti-inflammatory Agents : Research is ongoing to evaluate its efficacy in reducing inflammation and associated pain in various conditions.

Food Science

- Flavoring Agent : As a naturally occurring compound in chili peppers, this compound can be utilized as a flavoring agent in food products. Its unique taste profile may enhance culinary experiences without the intense heat of capsaicin .

Agriculture

- Plant Growth Regulator : Studies have indicated that this compound can influence plant growth by reducing radical length in seedlings of Lactuca sativa (lettuce). This property suggests potential applications in agricultural practices to enhance crop yields and resilience .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- A study demonstrated that treatment with this compound significantly reduced the radical length of Lactuca sativa seedlings in a dose-dependent manner. This finding supports its role as a growth regulator in plants .

- Another investigation into the antioxidant capabilities of this compound revealed its effectiveness in scavenging free radicals, highlighting its potential use as a natural preservative in food products.

Mecanismo De Acción

La N-Vanillyldecanamida ejerce sus efectos uniéndose al receptor vaniloide TRPV1, similar a la capsaicina. Esta unión conduce a la activación del receptor, lo que provoca diversas respuestas fisiológicas, incluyendo el alivio del dolor y la termorregulación . Los objetivos moleculares y las vías involucradas incluyen la modulación de los canales iónicos y la liberación de neuropéptidos.

Comparación con otros capsaicinoides:

Capsaicina: La N-Vanillyldecanamida es estructuralmente similar a la capsaicina, pero tiene una cadena alquílica más larga, lo que puede afectar su bioactividad y potencia.

Dihidrocapsaicina: Similar en estructura, pero difiere en el grado de saturación en la cadena alquílica.

Nordihidrocapsaicina: Tiene una cadena alquílica más corta en comparación con la N-Vanillyldecanamida.

Lista de compuestos similares:

- Capsaicina

- Dihidrocapsaicina

- Nordihidrocapsaicina

- Homocapsaicina

- Homodihidrocapsaicina

Comparación Con Compuestos Similares

- Capsaicin

- Dihydrocapsaicin

- Nordihydrocapsaicin

- Homocapsaicin

- Homodihydrocapsaicin

Actividad Biológica

n-Vanillyldecanamide (NVD), also known as decylic acid vanillylamide, is an organic compound with the chemical formula C₁₈H₂₉NO₃ and a CAS number of 31078-36-1. This compound is structurally related to capsaicin, the active component in chili peppers, and has gained attention for its potential biological activities, particularly as an antioxidant and a modulator of pain perception.

Antioxidant Properties

Research indicates that NVD exhibits significant antioxidant activity. Studies have demonstrated that it can reduce free radical formation in biological systems, particularly in plant seedlings, suggesting its role as a free radical scavenger that protects cells from oxidative damage. The antioxidant mechanism is primarily attributed to the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS).

Interaction with TRPV1 Receptors

NVD has been studied for its interaction with transient receptor potential vanilloid 1 (TRPV1) receptors, which are critical in pain sensation. Structural studies show that NVD retains the vanilloid pharmacophore essential for binding to TRPV1, similar to capsaicin. However, modifications in its alkyl chain length influence its potency. Research indicates that a hydrophobic alkyl side-chain of 8–12 carbon atoms is optimal for maximum activity at TRPV1 .

Metabolism and Pharmacokinetics

The metabolism of NVD shares similarities with capsaicin, involving cytochrome P450 enzymes. Various metabolites have been identified through studies using human liver microsomes, indicating that NVD undergoes O-demethylation and hydroxylation processes .

| Metabolite | Description | Formation Rate |

|---|---|---|

| M1 | Macrocyclic metabolite | High |

| M2 | ω-hydroxylated metabolite | Moderate |

| M3 | ω-1-hydroxylated metabolite | Low |

These metabolic pathways are crucial for understanding the pharmacological effects and potential toxicity of NVD.

Study on Antioxidant Effects

In a controlled study, plant seedlings treated with NVD showed a marked decrease in oxidative stress markers compared to untreated controls. This suggests that NVD may have protective effects against environmental stressors.

Pain Modulation Research

A study involving mouse models demonstrated that NVD could modulate pain responses when administered in varying doses. The results indicated a dose-dependent response where lower doses provided analgesic effects without significant irritation, unlike capsaicin .

Safety Profile

While NVD is structurally similar to capsaicin, it is believed to have a milder irritant profile due to the absence of the pungent functional group found in capsaicin. However, comprehensive safety assessments are still needed to establish definitive safety parameters for human consumption and therapeutic use.

Propiedades

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHTWDQJPOTDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185028 | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-36-1 | |

| Record name | N-Vanillyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vanillyldecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vanillyldecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-VANILLYLDECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.